![molecular formula C20H23NO5 B3091454 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid CAS No. 1217726-49-2](/img/structure/B3091454.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid, or ‘TBN-Ndp’, is a synthetic molecule that has been studied for its potential applications in the fields of organic chemistry, biochemistry, and medicine. TBN-Ndp is an organic acid that is an intermediate in the synthesis of a variety of compounds, including drugs, peptides, and proteins. It is also used as a starting material in the synthesis of other compounds, such as amino acids and nucleotides.
Scientific Research Applications
TBN-Ndp has been studied for its potential applications in organic chemistry, biochemistry, and medicine. It has been used in the synthesis of a variety of compounds, including drugs, peptides, and proteins. It has also been used as a starting material in the synthesis of other compounds, such as amino acids and nucleotides. In addition, TBN-Ndp has been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases.
Mechanism of Action
TBN-Ndp is an organic acid that acts as an intermediate in the synthesis of a variety of compounds. It is used as a starting material in the synthesis of other compounds, such as amino acids and nucleotides. The reaction of TBN-Ndp with a base, such as triethylamine, yields a mixture of (2S,4S)-1-(tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid and (2R,4R)-1-(tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid. The mixture can be separated by chromatography.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBN-Ndp have not yet been fully studied. However, it has been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases. In addition, TBN-Ndp has been used in the synthesis of compounds that have potential applications in the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
TBN-Ndp has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a starting material in the synthesis of a variety of compounds. In addition, TBN-Ndp is relatively stable and can be used in a variety of reactions. However, it is important to note that TBN-Ndp is a highly reactive compound and should be handled with caution.
Future Directions
The potential future directions for research on TBN-Ndp include further investigation into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapies. In addition, further research into the synthesis of TBN-Ndp and its use as a starting material in the synthesis of other compounds could lead to new and improved synthetic methods. Finally, further research into the potential applications of TBN-Ndp in the treatment of cancer and other diseases could lead to new and effective treatments.
properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFFYFYANPROIL-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.